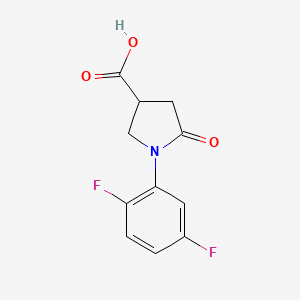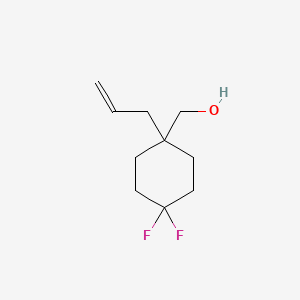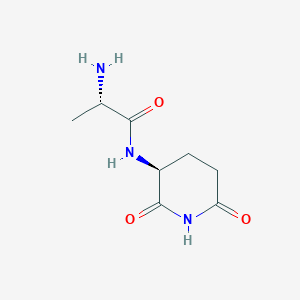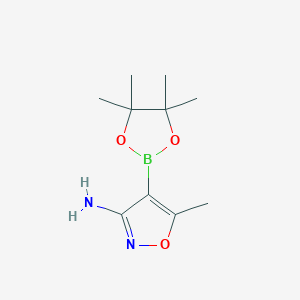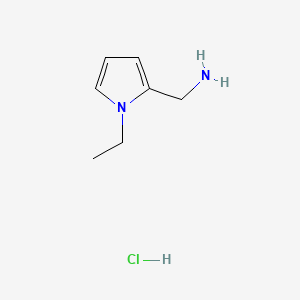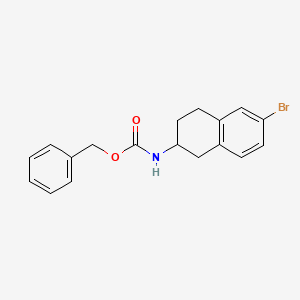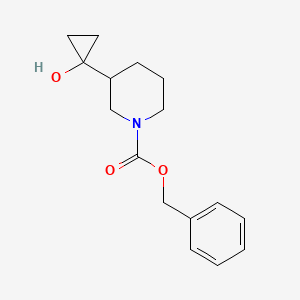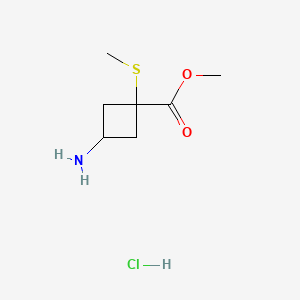![molecular formula C8H11NO B13490144 1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine CAS No. 2792185-39-6](/img/structure/B13490144.png)
1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-Ethynyl-2-oxabicyclo[211]hexan-1-yl}methanamine is a unique organic compound characterized by its bicyclic structure
Preparation Methods
The synthesis of 1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine typically involves a series of organic reactions. One common method is the [2+2] cycloaddition reaction, which forms the bicyclic structure. This is followed by functionalization steps to introduce the ethynyl and methanamine groups. Industrial production methods often utilize photochemistry to achieve high yields and purity .
Chemical Reactions Analysis
1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to its corresponding alcohol.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the methanamine group can form hydrogen bonds, facilitating binding to biological molecules .
Comparison with Similar Compounds
Compared to other oxabicyclohexane derivatives, 1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine stands out due to its ethynyl group, which imparts unique reactivity and binding properties. Similar compounds include:
- 1-{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride
- {2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride
- {4-ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
These compounds share the oxabicyclohexane core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
2792185-39-6 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(4-ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine |
InChI |
InChI=1S/C8H11NO/c1-2-7-3-8(4-7,5-9)10-6-7/h1H,3-6,9H2 |
InChI Key |
KXGGRPFYBUNIRL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC12CC(C1)(OC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


